Isoarborinol

Description

Structure

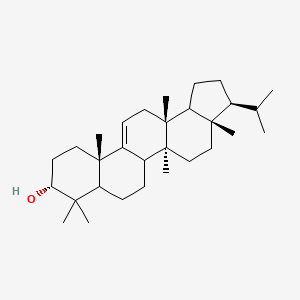

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,25-,27+,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYANPOOORUCFJ-MBVQSDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170654 | |

| Record name | Isoarborinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5532-41-2 | |

| Record name | (3β,21β)-13,17-Dimethyl-A′-neo-26,28-dinorgammacer-9(11)-en-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5532-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoarborinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOARBORINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JE8XL7LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isoarborinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarborinol is a naturally occurring pentacyclic triterpenoid (B12794562) found in a variety of plant species, notably within the families Gramineae and Phytolaccaceae. As a member of the triterpenoid class of compounds, it is derived from the cyclization of squalene. Its chemical structure and biological activities have garnered interest in the fields of phytochemistry and pharmacology. This compound is considered a significant biomarker for higher plants (angiosperms) and may represent an important phylogenetic link between microbial hopanols and eukaryotic sterols. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 5α-Arborin-9(11)-en-3β-ol , is a 30-carbon isoprenoid. Its structure consists of a pentacyclic core comprising four cyclohexane (B81311) rings (A, B, C, and D) and one cyclopentane (B165970) ring (E). Key functional groups include a hydroxyl group (-OH) at the C-3 position and a double bond between C-9 and C-11. It is structurally distinguished from the more common lupenoid series of triterpenes by the position of its isopropyl group, which is located on the E ring at carbon C-21.

The presence of the hydroxyl group provides a site for derivatization, while the rigid polycyclic structure imparts specific stereochemistry that is crucial for its biological activity.

Quantitative Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, essential for its identification and characterization.

| Property | Value |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.72 g/mol |

| Appearance | Solid powder |

| CAS Number | 5532-41-2 |

| ¹H NMR (Selected Data) | Tertiary Methyl Group Singlets (δ ppm): 0.76 (C-28), 0.77 (C-27), 0.81 (C-26), 0.82 (C-24), 0.98 (C-23), 1.03 (C-25). Note: Full assignment requires 2D NMR. |

| ¹³C NMR (Expected Data) | Expected Chemical Shift Ranges (δ ppm): Aliphatic CH₃, CH₂, CH: 15-60; C-O (C-3): ~79; C=C (C-9, C-11): ~115-150. Note: Specific assignments for all 30 carbons require experimental data. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 426.7. Characteristic Fragment (TMS-derivatized): A prominent peak is observed at m/z 241 for the trimethylsilyl (B98337) (TMS) ether derivative. |

| Infrared (IR) Spectroscopy | Expected Characteristic Absorptions (cm⁻¹): ~3200-3500 cm⁻¹: Broad, strong band (O-H stretch, alcohol). ~2850-2960 cm⁻¹: Strong bands (C-H stretch, aliphatic). ~1640-1680 cm⁻¹: Weak to medium band (C=C stretch, alkene). ~1000-1260 cm⁻¹: Medium to strong band (C-O stretch, alcohol). |

Experimental Protocols

Bioactivity-Guided Isolation of this compound from Petiveria alliacea

The following protocol is based on the successful isolation of this compound as the primary antiamoebic component from the leaves of Petiveria alliacea.

-

Plant Material and Extraction:

-

Air-dry the leaves of P. alliacea at room temperature until brittle.

-

Grind the dried leaves into a fine powder.

-

Macerate the powdered leaves with methanol (B129727) (e.g., 1.8 kg of powder in 12 L of methanol) at room temperature for 48-72 hours with occasional agitation.

-

Filter the mixture and concentrate the methanolic extract in vacuo using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning and Fractionation:

-

Dissolve a portion of the crude methanolic extract (e.g., 133 g) in a minimal amount of methanol.

-

Adsorb the dissolved extract onto silica (B1680970) gel (e.g., mesh size 0.015-0.04 mm).

-

Prepare a silica gel column packed in a low-polarity solvent (e.g., n-hexane).

-

Apply the silica-adsorbed extract to the top of the column.

-

Elute the column sequentially with solvents of increasing polarity, starting with 100% n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and finally methanol, to obtain the respective fractions (hexanic, EtOAc, methanolic).

-

-

Bioactivity-Guided Sub-fractionation:

-

Test each fraction for the desired biological activity (e.g., antiamoebic activity). The hexanic fraction has been reported to be the most active.

-

Subject the active hexanic fraction to further column chromatography on silica gel.

-

Elute with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate).

-

Collect numerous small sub-fractions and monitor their composition by Thin Layer Chromatography (TLC).

-

-

Purification by Recrystallization:

-

Combine the sub-fractions that show a prominent spot corresponding to this compound on TLC.

-

Concentrate the combined active sub-fractions to dryness.

-

Purify the target compound by recrystallization. Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., acetone (B3395972) or chloroform-methanol mixture) and allow it to cool slowly to form crystals of pure this compound.

-

Filter and dry the crystals. The melting point for this compound is reported as 296-298 °C.

-

Protocols for Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with standard parameters. Typical spectral width is 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Typical spectral width is 0-200 ppm. A proton-decoupled experiment is standard.

-

2D NMR: For complete structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

-

-

Mass Spectrometry (MS):

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

GC-MS Analysis (with derivatization):

-

Derivatize the hydroxyl group of this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

-

Inject the derivatized sample into the GC-MS. Use a non-polar capillary column (e.g., DB-5ms).

-

Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

-

LC-MS Analysis:

-

Dissolve the underivatized sample in a suitable solvent like methanol.

-

Use a C18 reverse-phase column with a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid).

-

Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.

-

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and record the spectrum as percent transmittance or absorbance.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the bioactivity-guided isolation of this compound, a crucial process for identifying and purifying active compounds from natural sources.

Isoarborinol: A Technical Guide to its Discovery, Natural Sources, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) isoarborinol, covering its initial discovery, the resolution of a long-standing paleontological mystery regarding its origins, and its known natural sources. The document details generalized experimental protocols for its extraction, isolation, and characterization, and presents available quantitative data on its biological activity.

The Discovery of this compound: From Plant Biomarker to Microbial Revelation

Initially, this compound was considered a biomarker exclusive to flowering plants (angiosperms), as its presence was primarily detected in this group.[1][2] Geobiologists utilized its diagenetic product, arborane, preserved in sedimentary rocks for millions of years, as a molecular fossil to indicate the past presence of terrestrial flowering plants.[1]

However, a significant scientific puzzle emerged in the 1990s. Researchers discovered traces of arborane in ancient sediments from the Permian and Triassic periods, dating back approximately 100 million years before the first appearance of angiosperms.[1][2] This finding strongly suggested the existence of an unknown microbial source for these lipids, a hypothesis that remained unproven for two decades.[1]

The mystery was unraveled by a team of researchers, including Paula Welander's group at Stanford University. Their work identified two structurally similar lipids, named eudoraenol and adriaticol, in the modern-day marine bacterium Eudoraea adriatica.[1][3] This was a landmark discovery, as it was the first time arborinol-like lipids were identified outside of the plant kingdom.[1] Further investigation revealed that the bacterial protein responsible for synthesizing these lipids is evolutionarily distinct from the corresponding enzyme in flowering plants, indicating an independent evolutionary origin of this biosynthetic capability.[1]

Natural Sources of this compound

This compound has been isolated from both the plant and microbial kingdoms, although its direct isolation from microbes is yet to be achieved.

Plant Sources

This compound is found in a limited number of angiosperm species. The family Gramineae (grasses) is a well-documented source.[2][4] Other plant species reported to contain this compound include:

-

Hydrangea serrata[5]

-

Berchemia floribunda[5]

-

Japonica rice (Oryza sativa L. spp. japonica), from which an this compound synthetase gene has been cloned[6]

-

The leaves of Petiveria alliacea, where it is a major component[7]

Microbial Sources

While this compound itself has not been directly isolated from a microbial source, the discovery of its isomers, eudoraenol and adriaticol, in the marine heterotrophic bacterium Eudoraea adriatica provides strong evidence for a microbial origin of arboranes found in ancient sediments.[2][3] This suggests that other, yet-to-be-identified, microbes may produce this compound.

Experimental Protocols

The following sections outline generalized methodologies for the extraction, isolation, and characterization of this compound from natural sources, based on common practices for natural product chemistry.

Extraction

The initial step involves the extraction of lipids from the biological material.

Methodology:

-

Sample Preparation: The plant material (e.g., leaves, stems) is dried and finely powdered to increase the surface area for solvent penetration.

-

Extraction: A common method is solvent extraction using techniques like maceration, soxhlet extraction, or sonication.[8] The choice of solvent depends on the polarity of the target compound. For triterpenoids like this compound, solvents such as methanol, ethanol, or hexane (B92381) are typically used. The Bligh and Dyer method is a specific lipid extraction protocol that can be employed.[2]

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to chromatographic techniques to isolate this compound.

Methodology:

-

Column Chromatography: The crude extract is first fractionated using column chromatography with a stationary phase like silica (B1680970) gel.[8] A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is used to elute fractions of differing polarities.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the compound of interest by comparing with a standard, if available.[8]

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using HPLC, often with a reversed-phase column (e.g., C18), to obtain the pure compound.[2][8]

Characterization and Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMBC, HSQC), are employed to elucidate the detailed chemical structure of this compound.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Quantitative Data and Biological Activity

Currently, there is limited publicly available quantitative data on the yield of this compound from its various natural sources. However, some studies have quantified its biological activity. Research on the antiamoebic properties of this compound isolated from Petiveria alliacea has provided the following data.

Table 1: Antiamoebic Activity of this compound against Entamoeba histolytica

| Concentration (mg/ml) | Growth Inhibition (%) |

| 0.05 | 51.4[7] |

| 0.3 | 85.2[7] |

Conclusion

The discovery of this compound's microbial origins has reshaped our understanding of its role as a biomarker and opened new avenues for research into microbial lipid synthesis. While several plant sources have been identified, the full extent of its distribution in nature, particularly within the microbial world, remains to be explored. The methodologies outlined in this guide provide a framework for the continued investigation of this intriguing triterpenoid, from its isolation and characterization to the quantification of its biological activities, which may hold promise for future drug development.

References

- 1. news.stanford.edu [news.stanford.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis of arborane triterpenols by a bacterial oxidosqualene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (3beta,21beta)-13,17-Dimethyl-A'-neo-26,28-dinorgammacer-9(11)-en-3-ol | C30H50O | CID 12305182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101633914B - this compound synthesis related protein, and coding gene and application thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Beyond the Green Kingdom: A Technical Guide to Non-Plant Sources of Isoarborinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of isoarborinol and its analogs produced by organisms other than plants, a discovery that has significant implications for geochemistry, biotechnology, and pharmaceutical research. Traditionally considered a biomarker for terrestrial plants, the identification of arborane triterpenoids in bacteria has opened new avenues for understanding the biosynthesis of these complex molecules and for their potential microbial production. This document details the known non-plant sources, their biosynthetic pathways, quantitative production data, and the experimental protocols for their study.

Non-Plant Producers of Arborane Triterpenoids

While this compound itself has not yet been definitively isolated from a non-plant source, structurally related arborane triterpenols have been identified in the marine bacterium Eudoraea adriatica.

Eudoraea adriatica: A Bacterial Source of Novel Arborinols

The aerobic, heterotrophic marine bacterium Eudoraea adriatica, a member of the Flavobacteriaceae family, is the first and currently only confirmed non-plant organism to produce arborane-type triterpenoids.[1][2] Instead of this compound, it synthesizes two novel, closely related isomers: eudoraenol and adriaticol .[1] These pentacyclic triterpenols constitute approximately 1% of the total lipid extract of the bacterium.[1]

Table 1: Quantitative Production of Arborane Triterpenoids in Non-Plant Organisms

| Organism | Compound(s) | Production Titer (mg/L) | Notes |

| Eudoraea adriatica DSM 19308 | Eudoraenol, Adriaticol | Not explicitly reported | Constitute ~1% of the total lipid extract. Volumetric yield is dependent on biomass production. |

| Engineered Escherichia coli | Eudoraenol, Adriaticol | Not explicitly reported | Heterologous expression of the E. adriatica oxidosqualene cyclase in an oxidosqualene-producing E. coli strain resulted in the synthesis of eudoraenol and adriaticol.[3] |

Biosynthesis of Arborane Triterpenoids in Eudoraea adriatica

The biosynthetic pathway for eudoraenol and adriaticol in E. adriatica is distinct from the pathway for this compound in plants. It involves a bacterial oxidosqualene cyclase (OSC) that is phylogenetically different from plant triterpene synthases.[1] This enzyme, termed eudoraenol synthase, is homologous to bacterial lanosterol (B1674476) synthases.[1][2]

The biosynthesis proceeds as follows:

-

Isoprenoid Precursor Synthesis: Like other organisms, E. adriatica synthesizes the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), likely through the methylerythritol 4-phosphate (MEP) pathway, which is common in bacteria.

-

Squalene (B77637) and Oxidosqualene Formation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined to create squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256).

-

Cyclization by Eudoraenol Synthase: The key step is the cyclization of 2,3-oxidosqualene by the eudoraenol synthase. This enzyme catalyzes a series of reactions that form the pentacyclic arborane skeleton. The cyclization proceeds through a chair-boat-chair conformation intermediate.[3] Deprotonation at different positions of the carbocation intermediate leads to the formation of eudoraenol and adriaticol.[1]

Currently, there is no published information on the specific signaling pathways that regulate the expression or activity of the eudoraenol synthase in Eudoraea adriatica. In bacteria, the regulation of isoprenoid biosynthesis is often linked to central metabolism and cellular demand for essential isoprenoids.[4]

Experimental Protocols

This section provides detailed methodologies for the study of arborane triterpenoids from Eudoraea adriatica and its heterologous expression in E. coli.

Cultivation of Eudoraea adriatica

Eudoraea adriatica strain DSM 19308 can be cultivated using the following protocol:

-

Medium Preparation: Prepare Bacto Marine Broth (Difco 2216) according to the manufacturer's instructions.[5] The composition includes peptone, yeast extract, and a mixture of salts mimicking seawater.

-

Inoculation: Inoculate the sterile marine broth with a fresh culture of E. adriatica.

-

Incubation: Incubate the culture at 30°C with shaking (e.g., 200 rpm) for optimal aeration.[2][6] Growth is typically monitored by measuring the optical density at 600 nm.

-

Harvesting: Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C) when the culture reaches the desired growth phase (e.g., late exponential or early stationary phase). The cell pellet can be stored at -80°C until lipid extraction.

Total Lipid Extraction from E. adriatica

A modified Bligh-Dyer method is suitable for the extraction of total lipids, including the arborane triterpenoids.

-

Cell Lysis: Resuspend the cell pellet in a phosphate-buffered saline (PBS) solution. Perform cell lysis by sonication or using a French press.

-

Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) to the cell lysate and vortex thoroughly.

-

Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). Vortex and then centrifuge to separate the phases.

-

Collection of Lipid Layer: The lower chloroform layer, containing the total lipids, is carefully collected using a Pasteur pipette.

-

Drying and Storage: The solvent is evaporated under a stream of nitrogen gas, and the dried lipid extract is stored at -20°C.

Heterologous Production in E. coli

The eudoraenol synthase from E. adriatica can be expressed in an engineered E. coli strain that is optimized for the production of the precursor, 2,3-oxidosqualene.

-

Strain Engineering: Utilize an E. coli strain engineered to overproduce 2,3-oxidosqualene. This is typically achieved by introducing a heterologous mevalonate (B85504) (MVA) pathway to increase the supply of IPP and DMAPP, along with the expression of a squalene synthase and a squalene epoxidase.[3]

-

Vector Construction: Clone the gene encoding the E. adriatica oxidosqualene cyclase into a suitable expression vector, such as a pET-based vector, under the control of an inducible promoter (e.g., T7 promoter).

-

Transformation: Transform the engineered E. coli strain with the expression vector containing the eudoraenol synthase gene.

-

Cultivation and Induction: Grow the transformed E. coli in a suitable rich medium (e.g., LB or TB) at 37°C to a mid-log phase (OD600 of 0.6-0.8). Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of, for example, 0.1-1 mM. Continue incubation at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance soluble protein expression.

-

Harvesting and Extraction: Harvest the cells by centrifugation and perform lipid extraction as described for E. adriatica.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility, triterpenoids require derivatization prior to GC-MS analysis.

-

Derivatization: The dried lipid extract is derivatized to their trimethylsilyl (B98337) (TMS) ethers. This is achieved by reacting the extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine. The reaction is typically carried out at 60-70°C for 30-60 minutes.

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 280-300°C.

-

Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 300-320°C, and hold for 10-20 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

-

Identification: Eudoraenol and adriaticol TMS ethers can be identified based on their retention times and mass spectra, which should be compared to authentic standards or published data.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of novel arborane triterpenoids, NMR spectroscopy is essential.

-

Purification: The compounds of interest need to be purified from the total lipid extract, typically using a combination of column chromatography (e.g., silica (B1680970) gel) and high-performance liquid chromatography (HPLC).

-

NMR Analysis: The purified compounds are dissolved in a suitable deuterated solvent (e.g., CDCl₃). A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, HSQC, and HMBC, to determine the complete chemical structure and stereochemistry of the molecules.

Future Outlook

The discovery of arborane triterpenoid biosynthesis in a bacterium has significant implications. It challenges the long-held view of this compound as an exclusive biomarker for angiosperms and suggests that other microbial sources may exist in various environments. For the biotechnology and pharmaceutical sectors, the identification of the bacterial eudoraenol synthase provides a new enzymatic tool for the potential production of this compound and other valuable triterpenoids in engineered microbial hosts. Further research is needed to explore the diversity of these enzymes in other bacteria and to optimize microbial production systems for high-titer yields. The biological function of these compounds in bacteria also remains an open and intriguing area of investigation.

References

- 1. pnas.org [pnas.org]

- 2. Germ AI | Eudoraea adriatica [germai.app]

- 3. pnas.org [pnas.org]

- 4. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 5. Eudoraea adriatica AS06/20a | Type strain | DSM 19308, CIP 109577, OOB 358 | BacDiveID:5730 [bacdive.dsmz.de]

- 6. Eudoraea adriatica gen. nov., sp. nov., a novel marine bacterium of the family Flavobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoarborinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarborinol, a pentacyclic triterpenoid (B12794562) alcohol, is a naturally occurring compound found predominantly in higher plants. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiamoebic and antiadipogenic activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its role in the LKB1-AMPK signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and metabolic research.

Physical and Chemical Properties

This compound is a white, solid powder with a defined molecular structure and specific physicochemical characteristics. These properties are crucial for its identification, purification, and formulation in research and development settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₅₀O | [1] |

| Molecular Weight | 426.72 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Melting Point | 294-294.5 °C | [2] |

| Solubility | Practically insoluble in water. | [2] |

| Optical Rotation | [α]D +47 (c, 0.53 in CHCl3) | [2] |

Spectral Data

The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Further research is required to obtain and fully assign the 1H and 13C NMR spectra of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of triterpenoids like this compound typically results in complex fragmentation patterns due to the stability of the pentacyclic core and the propensity for rearrangements. The molecular ion peak (M+) at m/z 426 is often observed, albeit sometimes with low intensity.

Key Fragmentation Pathways for Triterpenoids:

-

Loss of Water: A prominent peak corresponding to [M-18]+ is frequently observed due to the elimination of the hydroxyl group.

-

Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the C-ring is a characteristic fragmentation pathway for many pentacyclic triterpenoids, yielding diagnostic fragment ions.[3][4] The specific m/z values of these fragments can help in identifying the substitution pattern on the A and B rings.

-

Side Chain Fragmentation: Cleavage of the isopropyl group at C-21 can also occur.

A characteristic mass fragment peak for TMS-derivatized this compound has been reported at m/z = 241.[1]

A detailed high-resolution mass spectrum and fragmentation analysis of underivatized this compound would be a valuable addition to the existing analytical data.

Experimental Protocols

Isolation and Purification of this compound from Petiveria alliacea

This compound can be isolated from the leaves of Petiveria alliacea. The following protocol is a generalized procedure based on common phytochemical extraction and purification techniques.

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction:

-

Air-dry the leaves of Petiveria alliacea at room temperature.

-

Macerate the dried and powdered leaves with methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.[5][6]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate (B1210297).

-

Separate the layers and concentrate each fraction (n-hexane, ethyl acetate, and remaining methanol-water) to dryness. The n-hexane fraction is reported to be rich in this compound.[7]

-

-

Column Chromatography:

-

Subject the n-hexane fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualizing with an appropriate spray reagent (e.g., ceric sulfate).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis of a small aliquot).

-

Further purify the enriched fraction using preparative HPLC on a C18 column.

-

Use a mobile phase of methanol and water, with a suitable gradient, to achieve baseline separation of this compound.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Assessment of Antiadipogenic Activity in 3T3-L1 Cells

The antiadipogenic potential of this compound can be evaluated by its ability to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Experimental Workflow for Antiadipogenic Assay

Caption: Workflow for assessing the antiadipogenic activity of this compound.

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in 24-well plates and grow until they reach confluence.

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (DMI cocktail).

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

-

-

This compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) from Day 0 of differentiation.

-

Include a vehicle control (solvent only) in parallel.

-

-

Oil Red O Staining for Lipid Accumulation:

-

On Day 7 or 10, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for 1 hour at room temperature.[8]

-

Wash the cells with water and then with 60% isopropanol (B130326) for 5 minutes.[8]

-

Stain the cells with a freshly prepared and filtered Oil Red O working solution (0.3-0.5% Oil Red O in 60% isopropanol) for 15-20 minutes at room temperature.[2][8]

-

Wash the cells extensively with water to remove unbound stain.

-

Visualize and photograph the lipid droplets under a microscope.

-

-

Quantification of Lipid Accumulation:

-

After imaging, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

-

Measure the absorbance of the eluted dye at a wavelength of 490-520 nm using a spectrophotometer.[9]

-

Signaling Pathway Analysis: LKB1-AMPK Pathway

This compound has been shown to exert its antiadipogenic effects by activating the LKB1-AMPK signaling pathway. This can be investigated by measuring the phosphorylation status of LKB1 and AMPK using Western blotting.

LKB1-AMPK Signaling Pathway

Caption: this compound activates the LKB1-AMPK signaling cascade to inhibit adipogenesis.

Western Blot Protocol for LKB1 and AMPK Phosphorylation

Methodology:

-

Protein Extraction:

-

Culture and differentiate 3T3-L1 cells with and without this compound treatment as described in section 3.2.

-

On the desired day of analysis (e.g., Day 7 or 10), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-LKB1 (Ser428), total LKB1, phospho-AMPKα (Thr172), and total AMPKα. Use a loading control antibody such as β-actin or GAPDH to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their respective total protein levels and to the loading control.

-

Conclusion

This compound presents a compelling case for further investigation as a bioactive natural product. This guide has summarized its key physical and chemical properties and provided detailed experimental protocols to facilitate its study. The elucidation of its role in the LKB1-AMPK signaling pathway opens avenues for exploring its therapeutic potential in metabolic disorders. Future research should focus on obtaining a complete set of spectral data for this compound and further exploring its mechanism of action in various biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Identification of New Triterpenoids in Eucalyptus globulus Wood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical study of triterpenoid resinous materials in archaeological findings by means of direct exposure electron ionisation mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antiamoebic Activity of Petiveria alliacea Leaves and Their Main Component, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isoarborinol and its Diagenetic Product Arborane

This guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) this compound and its geologically significant diagenetic product, arborane. It covers their chemical properties, natural occurrence, biosynthetic and diagenetic pathways, analytical methodologies, and biological significance, tailored for a scientific audience.

Introduction: Unveiling this compound and Arborane

This compound is a pentacyclic triterpenoid, a 30-carbon isoprenoid compound, that is widely produced by angiosperms (flowering plants) and has more recently been discovered in marine bacteria.[1][2] Its diagenetic end product, arborane, is preserved in the geologic record and serves as a crucial biomarker.[1] The presence of arborane in ancient sediments, predating the emergence of flowering plants, has pointed to a microbial origin for its precursor, a long-standing mystery that recent discoveries have begun to solve.[1][2]

From a biochemical perspective, the enzyme responsible for this compound synthesis is thought to represent an evolutionary link between the hopanol-producing enzymes in bacteria and the sterol-producing enzymes in eukaryotes.[1] For drug development professionals, pentacyclic triterpenoids as a class are of significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][4][5] this compound itself has demonstrated specific biological activities, such as antiamoebic effects.[6]

Chemical Structure and Properties

This compound is a hydrocarbon molecule characterized by four cyclohexane (B81311) rings and one cyclopentane (B165970) ring.[1] During diagenesis, a series of chemical alterations in the sedimentary environment transforms this compound into the more stable, fully saturated arborane.[1][7] This process primarily involves the loss of the hydroxyl group and the saturation of the double bond.

Table 1: Chemical Properties of this compound and Arborane

| Property | This compound | Arborane |

| Chemical Formula | C30H50O[1] | C30H52[7] |

| Molar Mass | 426.729 g·mol−1[1] | 412.746 g·mol−1[7] |

| IUPAC Name | 5α-Arborin-9(11)-en-3β-ol[1] | (3S,3aS,5aS,5bR,7aS,11aR,11bS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,11b,12,13,13b-hexadecahydrocyclopenta[a]chrysene[7] |

| PubChem CID | 12305182[8] | 12305171[9] |

| Key Structural Features | Pentacyclic triterpenoid with a C3-hydroxyl group and a C9(11) double bond. | Saturated pentacyclic triterpene hydrocarbon.[7] |

Natural Sources and Biosynthesis

Natural Occurrence

Historically, this compound was considered a biomarker for higher plants, as its known distribution was limited to certain angiosperms, such as those in the Gramineae family.[1] However, the detection of its diagenetic product, arborane, in Permian and Triassic sediments—long before the evolution of angiosperms—suggested the existence of a microbial source.[1][2][10] This was confirmed by the discovery of this compound-like lipids, named eudoraenol and adriaticol, produced by the marine bacterium Eudoraea adriatica.[2][10]

Biosynthesis of this compound

In plants, the biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenes.[1][11] This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), this compound synthase. The process involves a chair-boat-chair conformational folding of the substrate, which is an intermediate mechanism between the all-chair conformation used by bacterial squalene-hopene cyclase (SHC) and the chair-boat-chair conformation used by eukaryotic oxidosqualene cyclases (OSC) for sterol synthesis.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. news.stanford.edu [news.stanford.edu]

- 3. researchgate.net [researchgate.net]

- 4. Techniques for the analysis of pentacyclic triterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Techniques for the analysis of pentacyclic triterpenoids in medicinal plants [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Arborane - Wikipedia [en.wikipedia.org]

- 8. (3beta,21beta)-13,17-Dimethyl-A'-neo-26,28-dinorgammacer-9(11)-en-3-ol | C30H50O | CID 12305182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Arborane | C30H52 | CID 12305171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of arborane triterpenols by a bacterial oxidosqualene cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101633914B - this compound synthesis related protein, and coding gene and application thereof - Google Patents [patents.google.com]

The Evolutionary Crossroads of Triterpenoid Biosynthesis: An In-depth Technical Guide to Isoarborinol Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarborinol synthase, a key enzyme in the vast and diverse class of oxidosqualene cyclases (OSCs), represents a fascinating juncture in the evolution of triterpenoid (B12794562) biosynthesis. This technical guide provides a comprehensive overview of the evolutionary significance of this compound synthase, detailing its phylogenetic placement, catalytic mechanism, and the methodologies employed for its characterization. The discovery of analogous enzymes in bacteria suggests a remarkable case of convergent evolution, challenging previous notions of its exclusive origin in higher plants and opening new avenues for drug discovery and synthetic biology. This document presents quantitative data on related enzymes to provide a comparative context, details experimental protocols for researchers, and visualizes key pathways and workflows to facilitate a deeper understanding of this pivotal enzyme.

Introduction: The Significance of this compound Synthase in Evolution and Bioprospecting

Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug development. The biosynthesis of these complex molecules is initiated by oxidosqualene cyclases (OSCs), which catalyze the intricate cyclization of the linear substrate 2,3-oxidosqualene (B107256) into various polycyclic skeletons. Among these, this compound synthase holds a unique evolutionary position.

Initially identified in angiosperms, this compound was considered a biomarker for higher plants.[1] However, the discovery of arborane, the diagenetic product of this compound, in sediments predating the emergence of flowering plants hinted at a more ancient origin.[1][2] This was later substantiated by the identification of an this compound-like synthase in the marine bacterium Eudoraea adriatica, suggesting that the capacity to produce this pentacyclic triterpenoid evolved independently in both prokaryotes and eukaryotes.[3][4] This convergent evolution underscores the functional importance of this compound, likely as a membrane-stabilizing agent analogous to sterols in eukaryotes and hopanoids in bacteria.[3]

From a drug development perspective, the unique pentacyclic scaffold of this compound and its derivatives presents a promising starting point for the synthesis of novel therapeutic agents. Understanding the structure, function, and evolution of this compound synthase is therefore crucial for harnessing its potential in synthetic biology and metabolic engineering to produce these valuable compounds.

Phylogenetic and Evolutionary Context

This compound synthase belongs to the family of oxidosqualene cyclases (OSCs), which are responsible for the cyclization of 2,3-oxidosqualene into a vast array of triterpenoid and steroid skeletons. Phylogenetic analyses of OSCs from diverse plant species reveal distinct clades corresponding to the synthesis of different core skeletons, such as cycloartenol (B190886) (a precursor to sterols), lupeol, and β-amyrin.[1][5]

The evolutionary significance of this compound synthase lies in its proposed role as a link between bacterial hopanoid cyclases and eukaryotic sterol synthases.[1] While phylogenetic analyses suggest a common ancestor for squalene-hopene cyclases (SHC) and OSCs, the catalytic mechanism of this compound synthase exhibits features of both.[1]

Quantitative Data and Enzymatic Properties

While detailed kinetic data for this compound synthase is not extensively reported in the literature, analysis of related oxidosqualene cyclases provides a valuable comparative framework. The tables below summarize typical kinetic parameters and product distributions for various plant OSCs.

Table 1: Comparative Kinetic Parameters of Plant Oxidosqualene Cyclases

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/h) | Reference |

| β-Amyrin Synthase | Arabidopsis thaliana | 2,3-Oxidosqualene | 15.2 | 0.23 | - | (Fazio et al., 2004) |

| Lupeol Synthase | Arabidopsis thaliana | 2,3-Oxidosqualene | 10.5 | 0.19 | - | (Fazio et al., 2004) |

| Cycloartenol Synthase | Arabidopsis thaliana | 2,3-Oxidosqualene | 25 | - | 1.2 | (Corey et al., 1993) |

| This compound Synthase | Oryza sativa | 2,3-Oxidosqualene | Not Reported | Not Reported | Not Reported |

Table 2: Product Distribution of Selected Plant Oxidosqualene Cyclases

| Enzyme | Source Organism | Major Product(s) | Minor Product(s) | Reference |

| AtOSC1 | Arabidopsis thaliana | β-Amyrin | α-Amyrin | (Husselstein-Muller et al., 2001) |

| LjLUP1 | Lotus japonicus | Lupeol | β-Amyrin | (Krokida et al., 2013) |

| OsIAS | Oryza sativa | This compound | Not Reported | (Guo et al., 2012) |

| NaOSC1 | Nicotiana attenuata | Lupeol, Dammarenediol II | 3-alpha,20-lupanediol, and others | [6] |

| NaOSC2 | Nicotiana attenuata | β-Amyrin | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound synthase. These protocols are based on established methods for other plant oxidosqualene cyclases and can be adapted for this compound synthase.

Heterologous Expression and Purification of this compound Synthase

Objective: To produce and purify recombinant this compound synthase for in vitro characterization.

Methodology:

-

Gene Synthesis and Cloning:

-

Synthesize the coding sequence of this compound synthase (e.g., from Oryza sativa) with codon optimization for expression in Escherichia coli or Saccharomyces cerevisiae.

-

Clone the synthesized gene into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast) containing a purification tag (e.g., His-tag).

-

-

Heterologous Expression in E. coli:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Enzyme Activity Assay

Objective: To determine the catalytic activity of the purified this compound synthase.

Methodology:

-

Substrate Preparation:

-

Prepare a stock solution of 2,3-oxidosqualene in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the purified enzyme, and the 2,3-oxidosqualene substrate.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., ethanol or acetone).

-

-

Product Extraction and Analysis:

-

Extract the triterpenoid products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Dry the organic extract under a stream of nitrogen.

-

Derivatize the products if necessary (e.g., silylation for GC-MS analysis).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.

-

Phylogenetic Analysis

Objective: To determine the evolutionary relationship of this compound synthase with other oxidosqualene cyclases.

Methodology:

-

Sequence Retrieval:

-

Obtain the amino acid sequences of this compound synthase and other known OSCs from public databases like NCBI GenBank.

-

-

Multiple Sequence Alignment:

-

Perform a multiple sequence alignment of the retrieved sequences using software such as ClustalW or MAFFT.[7]

-

-

Phylogenetic Tree Construction:

Downstream Metabolic Pathways and Biological Functions

The biosynthesis of this compound from 2,3-oxidosqualene is a single, albeit complex, cyclization step. The subsequent metabolism of this compound and other pentacyclic triterpenoids typically involves a series of modifications that increase their structural diversity and biological activity.[9][10] These modifications are primarily catalyzed by two major enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes introduce hydroxyl groups and other oxidative modifications to the triterpenoid backbone.

-

UDP-dependent Glycosyltransferases (UGTs): These enzymes attach sugar moieties to the hydroxylated triterpenoid core, forming saponins.

While a specific downstream pathway for this compound has not been fully elucidated, it is hypothesized to undergo similar modifications to produce a variety of derivatives with potentially diverse biological functions, such as defense against pathogens and herbivores.

Conclusion and Future Perspectives

This compound synthase stands as a testament to the intricate and often convergent evolutionary pathways that shape the chemical diversity of the natural world. Its presence in both plants and bacteria highlights its fundamental biological role and offers exciting opportunities for biotechnological applications. Future research should focus on several key areas:

-

Detailed Kinetic and Structural Studies: Elucidating the precise kinetic parameters and obtaining a crystal structure of this compound synthase will provide invaluable insights into its catalytic mechanism and substrate specificity.

-

Exploration of Downstream Pathways: Metabolomic studies on this compound-producing organisms are needed to identify the downstream modifications and final bioactive products derived from this core scaffold.

-

Metabolic Engineering: Leveraging the knowledge of this compound synthase and its related pathways will enable the development of microbial cell factories for the sustainable production of valuable triterpenoids for pharmaceutical and other industrial applications.

The continued exploration of this compound synthase and its evolutionary context will undoubtedly contribute to our fundamental understanding of enzyme evolution and provide a powerful tool for the discovery and production of novel bioactive compounds.

References

- 1. dot | Graphviz [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effects and actions of pentacyclic triterpenes upon glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolutionary implications of bacterial polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. protocols.io [protocols.io]

- 7. Engineering amino acid residues of pentacyclic triterpene synthases for improving the activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of arborane triterpenols by a bacterial oxidosqualene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural products of pentacyclic triterpenoids: from discovery to heterologous biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

The Enigmatic Role of Isoarborinol in Plant Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the biological role of isoarborinol, a pentacyclic triterpenoid (B12794562), within plant membranes. While direct experimental evidence remains nascent, this document synthesizes existing knowledge on its biosynthesis, structure, and hypothesized functions, drawing parallels with well-studied phytosterols (B1254722). It further outlines experimental protocols for its study and presents visual workflows and logical models to guide future research.

Introduction to this compound

This compound (C₃₀H₅₀O) is a pentacyclic triterpenoid alcohol found in select species of flowering plants (angiosperms), notably within the epicuticular wax of some.[1] Its rigid, sterol-like structure has led to the hypothesis that it plays a role in modulating the physical properties of plant membranes, similar to other plant sterols and hopanols.[2] Historically, this compound and its diagenetic product, arborane, have been utilized as biomarkers for the presence of higher plants in geological sediments.[1][3] However, the discovery of this compound-like molecules in bacteria has added complexity to its exclusive association with angiosperms.[3]

From a structural standpoint, this compound is similar to other plant triterpenoids such as lupeol, with the primary distinction being the position of the isobutyl group on the cyclopentane (B165970) ring.[2] This structural similarity to cholesterol and other phytosterols is the foundation for its presumed function in biological membranes.

Biosynthesis of this compound

The biosynthesis of this compound, like other triterpenoids, follows the isoprenoid pathway. The key steps, elucidated through studies in various plants, are outlined below. The initial stages leading to the precursor 2,3-oxidosqualene (B107256) are common to the synthesis of all sterols and triterpenoids in plants.[4][5]

A pivotal step in the specific synthesis of this compound is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme This compound synthase . The gene encoding this enzyme, OsOSC12, has been identified in rice (Oryza sativa).[6] This discovery provides a genetic tool for studying the production and potential roles of this compound.

Figure 1. Simplified biosynthesis pathway of this compound and other triterpenoids/sterols from Acetyl-CoA.

Hypothesized Role of this compound in Plant Membranes

Direct experimental data on the function of this compound within plant membranes is currently lacking. However, based on its structural analogy to other well-characterized phytosterols, its primary role is hypothesized to be the modulation of membrane fluidity and the organization of membrane microdomains.

Modulation of Membrane Fluidity

Plant membranes must maintain an optimal level of fluidity to ensure the proper functioning of embedded proteins and to adapt to environmental stresses such as temperature fluctuations.[7][8] Sterols and other rigid, planar molecules insert themselves into the lipid bilayer, where they have a dual effect on fluidity:

-

At higher temperatures , they decrease membrane fluidity by restricting the movement of fatty acyl chains, preventing the membrane from becoming too fluid.

-

At lower temperatures , they increase membrane fluidity by disrupting the tight packing of phospholipids, thus preventing the membrane from becoming a gel-like solid.

This "fluidity buffering" capacity is crucial for plant survival. Given this compound's rigid pentacyclic structure, it is plausible that it functions in a similar manner to other phytosterols.

Figure 2. Logical diagram illustrating the hypothesized fluidity-buffering role of this compound in plant membranes at varying temperatures.

Formation of Lipid Rafts

Plant plasma membranes are not homogenous structures but contain specialized microdomains known as lipid rafts.[9] These are dynamic assemblies of sterols and sphingolipids that form ordered, less fluid regions within the more fluid bulk membrane. Lipid rafts are crucial for various cellular processes, including signal transduction and protein trafficking.

Phytosterols are key components in the formation and stability of these microdomains.[10] It is conceivable that this compound, with its sterol-like structure, could also participate in the formation of lipid rafts, thereby influencing cellular signaling and transport processes.

Quantitative Data on Phytosterol Effects on Membranes

While quantitative data for this compound is unavailable, the effects of other major plant sterols on membrane properties have been studied. The following table summarizes these findings, which can serve as a proxy for the potential effects of this compound.

| Membrane Property | Phytosterol(s) | Observed Effect | Quantitative Finding | Reference(s) |

| Membrane Thickness | Sitosterol, Stigmasterol | Increased membrane thickness | Membranes with phytosterols have a larger thickness value compared to phytosterol-free membranes. | [11][12] |

| Area per Lipid | Sitosterol, Stigmasterol | Decreased area per lipid (increased packing) | Average area of PLPE, POPC, and PSM was 0.49, 0.52, and 0.50 nm² respectively in the presence of phytosterols. | [11][12] |

| Membrane Fluidity | General Phytosterols | Decreased fluidity (increased order) | Phytosterols encourage denser packing and increased chain order. | [10][11] |

| Permeability | General Phytosterols | Decreased permeability to small solutes | Sterol content regulates membrane permeability. | [10] |

Experimental Protocols for the Study of this compound

The study of this compound in plant membranes requires a multi-step approach, from extraction to biophysical analysis. The following outlines a general experimental workflow.

Extraction and Purification of this compound

-

Plant Material Preparation : Fresh or freeze-dried plant tissue known to contain this compound (e.g., from the family Gramineae) is ground to a fine powder.

-

Lipid Extraction : Total lipids are extracted using a modified Bligh-Dyer or Folch method with a chloroform:methanol solvent system.

-

Saponification : To hydrolyze esterified triterpenoids and fatty acids, the lipid extract is saponified using alcoholic potassium hydroxide.

-

Fractionation : The non-saponifiable lipid fraction, containing free sterols and triterpenoids, is extracted with a non-polar solvent like n-hexane.

-

Chromatographic Separation : this compound is isolated from the triterpenoid fraction using techniques such as column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) for final purification.[11][13][14]

Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Purified this compound is derivatized (e.g., silylated) and analyzed by GC-MS to confirm its identity based on its mass spectrum and retention time compared to an authentic standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used for the structural elucidation of the isolated compound.[11][13]

Analysis of Membrane Effects

-

Model Membrane Preparation : Liposomes (artificial vesicles) are prepared from a defined phospholipid composition (e.g., phosphatidylcholine) with and without the incorporation of purified this compound at varying molar ratios.

-

Fluorescence Anisotropy : To assess membrane fluidity, a fluorescent probe (e.g., DPH or TMA-DPH) is incorporated into the liposomes. The fluorescence anisotropy is measured at different temperatures. An increase in anisotropy indicates a decrease in membrane fluidity.

-

Differential Scanning Calorimetry (DSC) : DSC can be used to measure the effect of this compound on the phase transition temperature of the lipid bilayer.

Figure 3. A general experimental workflow for the extraction, identification, and biophysical analysis of this compound from plant sources.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its prevalence in certain plant taxa and its structural similarity to membrane-active sterols. While its definitive biological role in plant membranes is yet to be experimentally confirmed, the existing evidence strongly suggests a function in modulating membrane fluidity and organization.

Future research should focus on:

-

In vivo localization studies : Utilizing advanced microscopy techniques to determine the subcellular localization of this compound in plant cells.

-

Genetic studies : Employing knockout or overexpression mutants of this compound synthase in model plants like rice to investigate the physiological consequences of altered this compound levels, particularly in response to abiotic stress.

-

Biophysical studies : Conducting detailed biophysical analyses using model membranes that mimic the composition of plant plasma membranes to precisely quantify the effects of this compound on membrane properties.

A deeper understanding of this compound's function could have implications for crop science, particularly in developing plants with enhanced resilience to environmental stresses, and may offer insights for the development of new drugs that target membrane properties.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. news.stanford.edu [news.stanford.edu]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101633914B - this compound synthesis related protein, and coding gene and application thereof - Google Patents [patents.google.com]

- 7. Plasma Membrane Fluidity: An Environment Thermal Detector in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of Biomembrane Functions in Plant Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Lipids: plant biology’s slippery superheroes [frontiersin.org]

- 11. pubs.rsyn.org [pubs.rsyn.org]

- 12. Plant Sterol Clustering Correlates with Membrane Microdomains as Revealed by Optical and Computational Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Isoarborinol as a Biomarker for Higher Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoarborinol, a pentacyclic triterpenoid (B12794562), has long been utilized as a molecular biomarker to trace the input of higher plants (angiosperms) into sedimentary records. Its presence in sediments has been interpreted as an indicator of terrestrial ecosystems dominated by flowering plants. However, recent discoveries have introduced complexities to this interpretation, necessitating a more nuanced understanding of its biosynthesis, distribution, and diagenesis. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its biochemical origins, analytical methodologies for its detection, and a critical evaluation of its utility in palaeoenvironmental reconstructions and potentially in drug discovery. While direct quantitative data for this compound is not abundant in publicly accessible literature, this guide presents representative data for analogous compounds to illustrate analytical outputs.

Introduction to this compound

This compound (5α-Arborin-9(11)-en-3β-ol) is a 30-carbon isoprenoid compound characterized by a pentacyclic skeleton.[1] For many years, its known biological sources were limited to a select number of angiosperm families, most notably the grass family (Gramineae, also known as Poaceae).[1] This restricted distribution led to its widespread use as a specific biomarker for higher plants in geochemical studies.[1] Upon deposition in sediments, this compound undergoes diagenesis, losing its hydroxyl group to form the more stable, fully saturated arborane, which is the compound typically identified in ancient geological samples.[1]

The utility of this compound as a definitive biomarker for angiosperms has been challenged by the discovery of this compound-like molecules, named eudoraenol and adriaticol, in the marine bacterium Eudoraea adriatica. This finding suggests that microbial sources for arborane precursors may exist, complicating the interpretation of arborane in sediments that predate the evolution of flowering plants.

Data Presentation: Quantitative Analysis of Triterpenoids

Table 1: Representative Content of Pentacyclic Triterpenoids in Various Plant Species

| Plant Species | Family | Tissue | Triterpenoid | Concentration (µg/g dry weight) | Reference |

| Betula pubescens | Betulaceae | Bark | Betulin | 220,000 | (Source: Falev et al., 2020) |

| Malus domestica | Rosaceae | Peel | Ursolic Acid | 8,300 | (Source: He & Liu, 2007) |

| Olea europaea | Oleaceae | Leaf | Oleanolic Acid | 5,500 | (Source: Sánchez-Moya et al., 2017) |

| Sphagnum sp. | Sphagnaceae | Whole | Ursolic Acid | 15 | (Source: Anikeenko et al., 2020) |

| Sphagnum sp. | Sphagnaceae | Whole | α-amyrin | 12 | (Source: Anikeenko et al., 2020) |

Note: This table presents data for common pentacyclic triterpenoids to exemplify the range of concentrations found in plant tissues. Specific quantitative data for this compound is limited.

Table 2: Representative Concentration of Arborane and Hopane Biomarkers in Sedimentary Records

| Location | Formation | Age | Biomarker | Concentration (ng/g Total Organic Carbon) | Reference |

| Meishan, China | Yinkeng Formation | Permian-Triassic Boundary | C30 Moretane/Hopane Ratio* | Elevated | (Source: Nabbefeld et al., 2010) |

| Alboran Sea | Holocene Sediments | Holocene | n-nonacosane | 50 - 250 | (Source: Fabrés et al., 2002) |

| Campos Basin, Brazil | Late Pleistocene Sediments | Late Pleistocene | Sterols | 71 - 9,320 | (Source: de Souza et al., 2011) |

| Tampa Bay, USA | Mangrove Sediments | Modern | Carbon | 94,000,000 - 163,000,000 | (Source: Radabaugh et al., 2019) |

Note: Quantitative data for arborane is often reported as a ratio to its stereoisomer, hopane. This table includes data for other relevant lipid biomarkers to provide context on typical concentrations in sediments.

Biosynthesis of this compound

The biosynthesis of this compound in higher plants initiates from the mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These units are sequentially condensed to form the 30-carbon acyclic precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene. The final and key step is the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC), this compound synthase, to form the pentacyclic structure of this compound. In rice (Oryza sativa), this enzyme has been identified as OsOSC12.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable identification and quantification of this compound and its diagenetic products. The following sections outline generalized methodologies for extraction and analysis.

Extraction of this compound from Plant Material

This protocol is adapted from standard methods for triterpenoid extraction from plant tissues.

-

Sample Preparation:

-

Collect fresh plant material (e.g., leaves, stems).

-

Wash with deionized water to remove debris.

-

Freeze-dry the material to a constant weight.

-

Grind the dried material into a fine powder using a mortar and pestle or a mill.

-

-

Solvent Extraction:

-

Weigh approximately 10 g of the powdered plant material into a flask.

-

Add 100 mL of a 2:1 (v/v) mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times.

-

Combine the filtrates.

-

-

Liquid-Liquid Partitioning:

-

Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator.

-

Resuspend the residue in 50 mL of n-hexane.

-

Transfer the solution to a separatory funnel.

-

Wash the n-hexane phase three times with 50 mL of a 1:1 (v/v) mixture of methanol and water to remove polar impurities.

-

Collect the n-hexane phase containing the lipids.

-

-

Saponification (Optional, to hydrolyze esters):

-

Evaporate the n-hexane.

-

Add 50 mL of 1 M potassium hydroxide (B78521) (KOH) in 90% ethanol.

-

Reflux the mixture for 2 hours.

-

Allow to cool and transfer to a separatory funnel.

-

Add 50 mL of deionized water and 50 mL of n-hexane.

-

Shake vigorously and allow the layers to separate.

-

Collect the upper n-hexane layer (containing the neutral lipids, including this compound).

-

Repeat the n-hexane extraction twice more.

-

Combine the n-hexane extracts and wash with deionized water until the washings are neutral.

-

-

Purification:

-

Dry the n-hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the total neutral lipid fraction.

-

Further purify the this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Extraction of Arborane from Sediment Samples

This protocol is a generalized method for extracting lipid biomarkers from geological matrices.

-

Sample Preparation:

-

Freeze-dry the sediment sample to a constant weight.

-

Grind the sample to a fine powder using a mortar and pestle.

-

-

Soxhlet Extraction:

-

Place approximately 20 g of the powdered sediment in a pre-extracted cellulose (B213188) thimble.

-

Add an internal standard (e.g., 5α-cholestane) for quantification.

-

Extract the sample in a Soxhlet apparatus for 72 hours using a 2:1 (v/v) mixture of DCM and MeOH.

-

-

Fractionation:

-

Concentrate the extract using a rotary evaporator.

-